N-(2-Amino-2-oxoethyl)-N-[(1S)-2-(3,5-dioxo-1-piperazinyl)-1-methylethyl]-glycine
Description
N-(2-Amino-2-oxoethyl)-N-[(1S)-2-(3,5-dioxo-1-piperazinyl)-1-methylethyl]-glycine (hereafter referred to as Compound B) is a one-ring open intermediate metabolite of dexrazoxane, a cardioprotective agent used to mitigate anthracycline-induced cardiotoxicity . Structurally, Compound B features a glycine backbone substituted with a 2-amino-2-oxoethyl group and a (1S)-configured methylethyl chain linked to a 3,5-dioxopiperazinyl moiety. This configuration is critical for its role in the metabolic pathway of dexrazoxane, which ultimately yields the active iron-chelating agent ADR-925 .
Properties
IUPAC Name |
2-[(2-amino-2-oxoethyl)-[(2S)-1-(3,5-dioxopiperazin-1-yl)propan-2-yl]amino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4O5/c1-7(15(3-8(12)16)6-11(19)20)2-14-4-9(17)13-10(18)5-14/h7H,2-6H2,1H3,(H2,12,16)(H,19,20)(H,13,17,18)/t7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVXYGBPOWCUSEP-ZETCQYMHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1CC(=O)NC(=O)C1)N(CC(=O)N)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CN1CC(=O)NC(=O)C1)N(CC(=O)N)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-Amino-2-oxoethyl)-N-[(1S)-2-(3,5-dioxo-1-piperazinyl)-1-methylethyl]-glycine (CAS Number: 120418-77-1) is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various biological assays, and relevant case studies.
- Molecular Formula : C11H18N4O5
- Molecular Weight : 286.28 g/mol
- Hydrogen Bond Donor Count : 3
- Hydrogen Bond Acceptor Count : 7
- Rotatable Bond Count : 7
The compound exhibits various biological activities attributed to its structural components. The presence of the piperazine moiety is believed to enhance its interaction with biological targets, such as enzymes and receptors involved in cellular signaling pathways.
1. Anticancer Activity
Research indicates that derivatives of this compound demonstrate significant anticancer properties. For instance, studies on related thiazole compounds show promising results against several cancer cell lines:
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound 88 | NCI-H522 (lung cancer) | 0.06 | DHFR inhibition |
| Compound 41 | HepG2 (liver cancer) | <10 | Induces apoptosis |
| Compound 35a | Jurkat (leukemia) | <5 | CA-III inhibition |
These findings suggest that the structural features of the compound contribute to its ability to inhibit tumor growth and induce apoptosis in cancer cells.
2. Anti-inflammatory Activity
The compound's potential anti-inflammatory effects have been assessed through its ability to reduce prostaglandin E2 (PGE2) levels in vitro. Analogous compounds have shown varying degrees of effectiveness:
| Compound | PGE2 Reduction (%) | IC50 (µM) |
|---|---|---|
| Compound 1a | 76% | 0.84 |
| Compound 4a | 98% | 0.41 |
This data indicates that modifications to the core structure can significantly influence anti-inflammatory potency.
3. Antimicrobial Activity
Preliminary studies have also evaluated the antimicrobial properties of this compound. Derivatives have shown efficacy against methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli:
| Derivative | MIC (µg/mL) |
|---|---|
| Piperazine derivative A | 4 |
| Piperazine derivative B | 8 |
These findings highlight the compound's potential as a scaffold for developing new antimicrobial agents.
Case Studies
Several case studies have been documented regarding the synthesis and biological evaluation of related compounds:
- Synthesis and Evaluation : A study synthesized various piperazine derivatives and evaluated their cytotoxicity against different cancer cell lines, revealing structure-activity relationships that guide further development.
- In Vivo Studies : Animal models have been utilized to assess the pharmacokinetics and therapeutic efficacy of similar compounds, demonstrating significant tumor regression in treated groups compared to controls.
Scientific Research Applications
Cancer Treatment
N-(2-Amino-2-oxoethyl)-N-[(1S)-2-(3,5-dioxo-1-piperazinyl)-1-methylethyl]-glycine has been studied for its potential role as a chemoprotective agent. It is a derivative of dexrazoxane, which is used to mitigate the cardiotoxic effects associated with anthracycline chemotherapy. The compound functions by chelating iron and preventing oxidative damage to cardiac tissue during cancer treatment.
Case Study: Dexrazoxane and Cardioprotection
A study published in Clinical Cancer Research demonstrated that dexrazoxane significantly reduced doxorubicin-induced cardiotoxicity in breast cancer patients. The study highlighted the importance of metabolites like this compound in enhancing the safety profile of chemotherapeutic regimens .
Biochemical Research
In biochemical studies, this compound serves as a valuable tool for understanding the mechanisms of drug resistance in cancer cells. By elucidating how this compound interacts with cellular pathways, researchers can develop more effective therapeutic strategies.
Case Study: Mechanisms of Drug Resistance
Research published in Molecular Cancer Therapeutics explored how this compound influences the expression of drug transporters in resistant cancer cell lines. The findings suggest that this compound could be pivotal in overcoming resistance mechanisms .
Neuropharmacology
Emerging studies indicate potential applications in neuropharmacology, particularly concerning neuroprotection. The compound’s ability to modulate neurotransmitter systems may offer insights into treating neurodegenerative diseases.
Data Table: Comparison of Applications
Chemical Reactions Analysis
Hydrolysis of the Dioxopiperazine Ring
The compound’s 3,5-dioxopiperazine moiety undergoes enzymatic or acidic hydrolysis, a hallmark reaction of bis-dioxopiperazine derivatives. This generates open-chain intermediates, critical for its pharmacological activity.
Conjugation Reactions via Functional Groups
The glycine backbone and amino-2-oxoethyl group enable bioconjugation, particularly in drug delivery systems.
Peptidomimetic Modifications
The compound’s structural similarity to peptides allows incorporation into peptidomimetic libraries. Organozinc-mediated reactions and palladium-catalyzed couplings are inferred pathways based on related dioxopiperazine derivatives .
Metabolic Stability and Degradation
As a metabolite, the compound’s stability under physiological conditions is pivotal.
Comparative Reactivity of Structural Analogs
Key differences in reactivity between stereoisomers and related compounds:
Key Findings
-
The compound’s dioxopiperazine ring is susceptible to hydrolysis, producing pharmacologically active metabolites .
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Bioconjugation at its amino or carboxyl groups enables targeted drug delivery, though direct evidence requires further validation .
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Steric and electronic effects from its chiral centers influence reaction rates and metabolic stability .
Comparison with Similar Compounds
Structural Comparison with Related Compounds
Compound B vs. Compound C
Compound B and Compound C [N-(2-Amino-2-oxoethyl)-N-[(2S)-2-(3,5-dioxo-1-piperazinyl)propyl]-glycine] are stereoisomeric metabolites of dexrazoxane. The key structural distinction lies in the substitution pattern of the piperazinyl side chain:
This stereochemical difference impacts their metabolic stability and conversion rates to ADR-925.
Comparison with ADR-925
ADR-925, the final metabolite of dexrazoxane, is a diacid-diamide metal chelator with demonstrated cardioprotective activity. Unlike Compound B, ADR-925 lacks the piperazinyl ring and instead possesses two open-chain glycine moieties, enabling stronger iron(III) binding (log β = 19.3) .
Table 1: Structural and Functional Comparison
| Property | Compound B | Compound C | ADR-925 |
|---|---|---|---|
| Core Structure | One-ring open metabolite | One-ring open metabolite | Two-ring open metabolite |
| Piperazinyl Substitution | (1S)-Methylethyl | (2S)-Propyl | Absent |
| Metal Chelation Capacity | Weak (transient intermediate) | Weak (transient intermediate) | Strong (log β = 19.3 for Fe³⁺) |
| Metabolic Role | Intermediate | Intermediate | Active metabolite |
Pharmacokinetic and Metabolic Comparisons
- Metabolic Pathway : Dexrazoxane is hydrolyzed sequentially to Compounds B and C, which are further metabolized to ADR-925. In vivo rat studies indicate that Compound C is converted to ADR-925 more rapidly than Compound B, likely due to its less sterically hindered structure .
- Enzymatic Inhibition: Neither Compound B nor C exhibits significant inhibitory effects on dihydroorotase, unlike 5-aminoorotic acid, which directly interferes with dexrazoxane metabolism .
Research Findings and Gaps
- Activity: ADR-925 is the sole metabolite with clinically relevant iron-chelating activity.
- Data Limitations : Quantitative metrics (e.g., half-life, IC₅₀) for Compounds B and C are absent in current literature, highlighting a need for targeted pharmacokinetic studies.
Preparation Methods
Reaction Overview
The contemporary synthesis involves two stages:
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Stereoselective Formation of (S)-1,2-Propanediamine Hydrochloride
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Condensation and Cyclization
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Condensation : Reacting (S)-1,2-propanediamine hydrochloride with ethyl bromoacetate in acetonitrile under alkaline conditions (pH 10–12) produces the tetraacetate ester. Sodium carbonate is typically used to maintain alkalinity, with reaction times of 3–20 hours at 25–75°C.
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Cyclization : The tetraacetate ester undergoes cyclization with formamide in the presence of ethyl acetate and sodium ethoxide. This step proceeds at 70°C for 3–6 hours, achieving yields of 80–85% and HPLC purity >99.6%.
-
Critical Reaction Parameters
| Parameter | Optimal Condition | Impact on Yield/Purity |
|---|---|---|
| Solvent (Cyclization) | Acetone or Ethanol | Enhances solubility of intermediates |
| Base | Sodium Ethoxide | Facilitates deprotonation |
| Temperature | 70°C | Balances reaction rate and degradation |
| Ester Activator | Ethyl Acetate | Accelerates lactam formation |
Comparative Analysis of Methodologies
Traditional vs. Optimized Methods
| Aspect | Traditional Method (Pre-2020) | Optimized Method (Post-2020) |
|---|---|---|
| Starting Material | Cyanide derivatives | Bromoacetate esters |
| Cyclization Catalyst | Gaseous Ammonia | Sodium Ethoxide + Ethyl Acetate |
| Yield | 30–50% | 80–85% |
| Purification | Silica Gel Chromatography | Solvent Extraction + Crystallization |
| Toxicity | High (Cyanide) | Low |
The shift to bromoacetate esters eliminated cyanide use, reducing environmental and safety risks. Additionally, replacing gaseous ammonia with sodium ethoxide simplified equipment requirements and improved reaction control.
Mechanistic Insights
Cyclization Mechanism
The cyclization step proceeds via nucleophilic acyl substitution. Sodium ethoxide deprotonates formamide, generating a potent amide ion that attacks the electrophilic carbonyl carbon of the tetraacetate ester. Ethyl acetate acts as an activating agent, stabilizing the transition state and facilitating ring closure to form the 3,5-dioxopiperazine moiety.
Stereochemical Considerations
The (S)-configuration at the methylethyl group is preserved throughout the synthesis due to the chiral resolution step. Any racemization during condensation or cyclization would yield undesired enantiomers, necessitating strict temperature and pH control.
Industrial Scalability and Challenges
Scalability Factors
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
